Organic Synthesis: As a versatile building block, it can be used to synthesize more complex molecules containing the furan moiety. The bromopropyl chain provides a handle for further functionalization and elaboration, increasing the diversity of accessible structures. [, , ]
Material Science: The furan ring can undergo polymerization reactions, and incorporating 3-(3-Bromopropyl)furan into polymers could introduce specific properties like altered solubility or reactivity. The bromine atom could serve as a site for further modification or cross-linking of the polymer chains. []
Chemical Biology: Furan derivatives are found in numerous natural products with biological activities. 3-(3-Bromopropyl)furan could be used to synthesize bioactive furan-containing compounds or serve as a tool for studying biological processes involving furan-based natural products. [, , , , , ]
Related Compounds
Octakis(3-bromopropyl)octasilsesquioxane and Octakis(3-iodopropyl)octasilsesquioxane
Compound Description
Octakis(3-bromopropyl)octasilsesquioxane and octakis(3-iodopropyl)octasilsesquioxane are halogen-exchanged silsesquioxanes. These compounds are synthesized through a one-pot halogen exchange reaction using octakis(3-chloropropyl)octasilsesquioxane as a starting material []. The choice of metal halides, solvents, phase transfer catalysts, alkylating agents, and reaction time significantly impacts the efficiency of the halogen exchange reaction [].
Relevance
These compounds highlight the reactivity of the 3-bromopropyl functional group present in 3-(3-bromopropyl)furan. The halogen exchange reaction demonstrates that the bromine atom in the 3-bromopropyl group can be substituted with other halogens, such as iodine, to potentially create new derivatives with altered properties [].
N-(3-Bromopropyl)amides
Compound Description
N-(3-Bromopropyl)amides represent a class of compounds that contain an amide group attached to a 3-bromopropyl chain. Research indicates that the autocyclization efficiency of these compounds is influenced by the presence of electron-donating groups on the α-carbon of the amide [].
Relevance
N-(3-Bromopropyl)amides are structurally analogous to 3-(3-bromopropyl)furan, with the furan ring replaced by an amide group. This structural similarity suggests potential shared reactivity patterns, particularly concerning the 3-bromopropyl moiety. The successful autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides [] hints at the possibility of similar cyclization reactions involving 3-(3-bromopropyl)furan under appropriate conditions.
Maytansine (3-bromopropyl) Ether
Compound Description
Maytansine (3-bromopropyl) ether (Ib) is a derivative of the potent antitumor agent Maytansine (Ia). Structural analysis of maytansine (3-bromopropyl) ether (Ib) was crucial in elucidating the complete structure and absolute configuration of the parent molecule, Maytansine (Ia) [].
Relevance
Maytansine (3-bromopropyl) ether (Ib) directly incorporates the 3-(3-bromopropyl)furan moiety, highlighting its presence and potential utility in complex natural product synthesis. The successful incorporation of 3-(3-bromopropyl)furan into this potent antitumor agent underscores its potential value in medicinal chemistry [].
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole
Compound Description
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole is a molecule containing both a substituted 1,2,3-triazole ring and a pyridine ring, linked by a 3-bromopropyl chain. The structure of this compound is stabilized by weak intermolecular C—H⋯N interactions [].
Relevance
This compound showcases the 3-bromopropyl group as a linking element between two heterocyclic systems, the substituted 1,2,3-triazole ring, and the pyridine ring. This example demonstrates the versatility of the 3-bromopropyl group in constructing more elaborate molecular architectures, suggesting potential applications for 3-(3-bromopropyl)furan in building complex structures with potentially valuable biological activities [].
N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide and N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide
Compound Description
N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide (I) and N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide (II) are homologous 1,8-naphthalimide derivatives. These compounds are structurally similar, with the only difference being the length of the bromoalkyl chain attached to the nitrogen atom of the naphthalimide unit [].
Relevance
While not directly containing the furan ring, these compounds offer valuable insights into the impact of the bromoalkyl chain length on molecular packing and intermolecular interactions. Comparing the crystal structures of both compounds could provide valuable information for understanding how the 3-bromopropyl group in 3-(3-bromopropyl)furan might influence its crystal packing and potential interactions with biological targets [].
1-(3-Bromopropyl)uracils
Compound Description
1-(3-Bromopropyl)uracils are a class of compounds that contain a uracil base linked to a 3-bromopropyl chain through the nitrogen atom at position 1 of the uracil ring [].
Relevance
These compounds are structurally analogous to 3-(3-bromopropyl)furan, with the furan ring replaced by a uracil base. The observed intramolecular O-alkylation of 1-(3-bromopropyl)uracils under basic conditions to yield cyclic ethers [] raises the possibility of similar reactions with 3-(3-bromopropyl)furan. This suggests that the oxygen atom in the furan ring could potentially act as a nucleophile under suitable reaction conditions, leading to the formation of cyclic structures.
5-(3-Bromopropyl)-25,26,27,28-tetrahydroxycalix[4]arene is a calix[4]arene derivative with a 3-bromopropyl group attached to the lower rim. The molecule's structure, confirmed by X-ray crystallography, exhibits a cone conformation, with the 3-bromopropyl group extending outward from the calix[4]arene cavity [].
Relevance
The successful synthesis and structural characterization of 5-(3-bromopropyl)-25,26,27,28-tetrahydroxycalix[4]arene highlight the feasibility of incorporating the 3-bromopropyl group into larger molecular scaffolds like calixarenes []. This suggests that 3-(3-bromopropyl)furan could also be used as a building block for constructing larger, more complex structures with potentially interesting properties. The presence of the reactive bromine atom in the 3-bromopropyl group offers further possibilities for functionalization and potential applications in supramolecular chemistry or materials science.
N-(3-Bromopropyl)tetrahydroquinoline and N-(3-Bromopropyl)indoline
Compound Description:
N-(3-Bromopropyl)tetrahydroquinoline and N-(3-Bromopropyl)indoline are intermediates in synthesizing julolidine and lilolidine, respectively. These compounds undergo intramolecular cyclization in the presence of anhydrous aluminium chloride, highlighting the reactivity of the bromine atom in the 3-bromopropyl group [].
Relevance:
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and DM489
Compound Description
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and DM489 are structurally related compounds exhibiting analgesic and anti-neuropathic pain activities. These compounds target α7 nicotinic acetylcholine receptors (nAChRs) and CaV2.2 channels, offering potential therapeutic benefits for treating neuropathic pain [, ].
Relevance
2-cyano-3-(furan-2-yl) acrylamide and (R)-2-cyano-3-(furan-2-yl) propanamide
Compound Description:
2-cyano-3-(furan-2-yl) acrylamide is a synthetic precursor to (R)-2-cyano-3-(furan-2-yl) propanamide, a chiral compound with a stereogenic center bearing a cyano group. This conversion is achieved through an enantioselective ene-reduction process mediated by marine and terrestrial fungi [].
Relevance:
5-Hydroxymethyl-furfural (HMF), 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(methoxymethyl)furan (BMMF)
Compound Description
5-Hydroxymethyl-furfural (HMF) is a platform molecule that can be converted into valuable derivatives such as 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(methoxymethyl)furan (BMMF) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.